2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis of Pyrazole-Based Compounds : Research demonstrates the synthesis of pyrazole-based 2-thioxo-4-thiazolidinone derivatives utilizing piperidine as a catalyst in various reactions, showcasing the compound's utility in synthesizing heterocyclic structures with potential biological activities (Metwally & El-Doseky, 2015).
- Antimicrobial Activity of Triazol-3-one Derivatives : A study on the synthesis and antimicrobial evaluation of 1,2,4-triazol-3-one derivatives, where piperidine is used in the synthesis process, indicates the role of such compounds in developing antimicrobial agents (Fandaklı et al., 2012).
Catalytic Applications and Reaction Mechanisms
- Nano magnetite (Fe3O4) Catalysis : A study highlights the efficiency of Fe3O4 magnetic nanoparticles as catalysts in reactions involving piperidine, demonstrating the compound's relevance in facilitating organic synthesis under ultrasound irradiation conditions (Mokhtary & Torabi, 2017).
Novel Syntheses and Chemical Reactions
- Synthesis of Coumarin-Based Fluorescent Compounds : Research illustrates the synthesis of highly fluorescent coumarin-based compounds using piperidine, showcasing applications in materials science and molecular fluorescence (Sanap & Samant, 2012).
- Synthesis of Substituted 3-Phenylpropionic Acids : A microwave-assisted synthesis method for 3-phenylpropionic acids from benzaldehydes involves piperidine, indicating the role of such methodologies in rapid and efficient organic synthesis (Sharma, Joshi, & Sinha, 2003).
Properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAEDKWVPTNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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